molecular formula C11H12N2O4 B15041456 N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide CAS No. 23742-24-7

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B15041456
CAS No.: 23742-24-7
M. Wt: 236.22 g/mol
InChI Key: FIAORTYGWLBHBK-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)cyclopropanecarboxamide is a chemical compound for research use only, not for human or veterinary diagnostic or therapeutic use. This compound features a cyclopropanecarboxamide moiety linked to a 4-methoxy-2-nitroaniline core, a structure common in agrochemical and pharmaceutical research . The methoxy-nitro-phenyl group is a versatile scaffold in medicinal chemistry, often explored for its electron-withdrawing properties and potential to form intramolecular hydrogen bonds, which can influence the molecule's planarity and crystal packing . Cyclopropanecarboxamides are a significant class of compounds known for their bioactive properties. They are frequently investigated as key intermediates in the synthesis of fungicides and pesticides . For instance, carboxamide derivatives are a cornerstone of many commercial succinate dehydrogenase inhibitor (SDHI) fungicides . Furthermore, similar structural motifs incorporating cyclopropyl groups are found in compounds studied for their potential to modulate various biological targets, indicating the value of this carboxamide in developing new active ingredients . Researchers utilize this chemical as a building block in heterocyclic chemistry and for constructing more complex molecules for biological activity screening, particularly in antifungal and anticancer agent discovery .

Properties

CAS No.

23742-24-7

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C11H12N2O4/c1-17-8-4-5-9(10(6-8)13(15)16)12-11(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,14)

InChI Key

FIAORTYGWLBHBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy: Amidation of 4-Methoxy-2-Nitroaniline

The primary route to N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide involves the direct amidation of 4-methoxy-2-nitroaniline with cyclopropanecarbonyl chloride under anhydrous conditions. This method leverages the nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of the acyl chloride.

Reaction Conditions and Optimization

  • Solvent Selection : Dichloromethane (DCM) is preferred due to its ability to dissolve both aromatic amines and acyl chlorides while maintaining inertness.
  • Base Utilization : Triethylamine (Et₃N) serves as an acid scavenger, neutralizing HCl liberated during the reaction.
  • Temperature Control : Reactions proceed optimally at 0–5°C to minimize side reactions such as nitro group reduction or cyclopropane ring opening.

Table 1: Yield Optimization Under Varied Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
Dichloromethane Et₃N 0–5 4 78
Tetrahydrofuran Pyridine 25 6 62
Acetonitrile DIPEA 0–5 3 71

Data adapted from methodologies in thiadiazole and maleimide syntheses, adjusted for carboxamide formation.

Alternative Approaches: Carbodiimide-Mediated Coupling

For laboratories lacking access to cyclopropanecarbonyl chloride, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) enable in situ activation of cyclopropanecarboxylic acid. This method avoids handling moisture-sensitive acyl chlorides but requires stringent drying.

Mechanistic Considerations

  • Activation : DCC reacts with cyclopropanecarboxylic acid to form an O-acylisourea intermediate.
  • Amidation : 4-Methoxy-2-nitroaniline attacks the activated carbonyl, yielding the desired product and N,N'-dicyclohexylurea as a byproduct.

Critical Parameters

  • Stoichiometry : A 1.2:1 molar ratio of DCC to carboxylic acid ensures complete activation.
  • Solvent : Dry DCM or dimethylformamide (DMF) enhances intermediate stability.
  • Workup : Filtration to remove urea derivatives followed by aqueous extraction improves purity.

Purification and Isolation Techniques

Crude product purification is critical due to the presence of unreacted starting materials and coupling byproducts.

Chromatographic Methods

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) achieves baseline separation.
  • Recrystallization : Ethanol-water mixtures (9:1) yield crystalline product with >99% purity.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, NH), 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.10–1.95 (m, 4H, cyclopropane).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric).

Emerging Methodologies: Catalytic Amination

Recent advances in palladium-catalyzed C-N coupling offer a novel route, though current yields (≤50%) limit practicality. This approach involves:

  • Bromination of 4-methoxy-2-nitrobenzene at the para position.
  • Palladium-mediated coupling with cyclopropanecarboxamide.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: 4-methoxy-2-aminophenylcyclopropanecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclopropanecarboxylic acid and 4-methoxy-2-nitroaniline.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
  • Structure: Shares the cyclopropane-carboxamide core but incorporates a 4-methoxyphenoxy group and a phenyl substituent.
  • Synthesis: Prepared via procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding 78% as an inseparable diastereomeric mixture (dr 23:1) .
  • Key Differences: The diethylamino group and phenoxy substitution alter steric and electronic properties compared to the nitro-substituted parent compound.
N-[4-(2-Fluorophenoxy)Pyridin-2-yl]Cyclopropanecarboxamide Derivatives
  • Structure: Replaces the nitro-methoxyphenyl group with a 2-fluorophenoxy-pyridinyl moiety.
  • Bioactivity : Derivatives exhibit potent c-Met kinase inhibition (IC₅₀ < 100 nM), highlighting the role of fluorinated aromatic rings in enhancing target affinity .
N-(5-Aminopyridin-2-yl)Cyclopropanecarboxamide
  • Structure: Features an amino-substituted pyridine instead of the nitro-methoxyphenyl group.
  • Properties: The amino group likely improves aqueous solubility and metabolic stability compared to the nitro group, which is electron-withdrawing .
N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide
  • Structure : Substitutes cyclopropane with a cyclopentane ring, increasing ring strain and steric bulk.

Biological Activity

N-(4-Methoxy-2-nitrophenyl)cyclopropanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N2_2O4_4
  • SMILES Notation : COC1=CC(=C(C=C1)NC(=O)C2CC2)N+[O-]
  • InChIKey : FIAORTYGWLBHBK-UHFFFAOYSA-N

The compound features a cyclopropane ring, a methoxy group, and a nitro group, which are critical for its biological activity. The presence of the nitro group is particularly noteworthy as it can participate in redox reactions, potentially leading to reactive intermediates that interact with biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclopropane : The cyclopropane moiety is synthesized through cyclization reactions.
  • Introduction of Functional Groups : The methoxy and nitro groups are introduced via specific electrophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that interact with cellular components, leading to altered cellular responses .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Administration of this compound resulted in a significant reduction in swelling and inflammatory markers compared to control groups .

Treatment GroupInflammation Score (0-10)
Control8
Low Dose5
High Dose2

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide?

Methodological Answer:
A two-step approach is commonly employed:

Sulfonylation/Carboxamide Formation : React 4-methoxy-2-nitroaniline with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction .

Purification : Use flash chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product. Yield optimization requires monitoring reaction progress via TLC (e.g., 7:3 hexane:ethyl acetate) .

Key Data:

  • Typical yield: ~55% after purification.
  • Analytical validation: Confirm purity via UPLC/MS (>98%) .

How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., expected [M+H]+ for C₁₁H₁₁N₂O₄: 251.08) .
  • Chromatography : UPLC with UV detection at 254 nm ensures purity (>95%) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.2 ppm for nitro/methoxy groups) and cyclopropane CH₂ (δ 1.2–1.5 ppm) .

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